molecular formula C15H21ClN2O2S2 B2734601 5-chloro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-carboxamide CAS No. 2380070-75-5

5-chloro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2734601
CAS No.: 2380070-75-5
M. Wt: 360.92
InChI Key: KRDZNLNNUYZZHN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-carboxamide involves multiple steps, including the formation of intermediate compounds. One of the synthetic routes includes the reaction of 5-chlorothiophene-2-carboxylic acid with various reagents to form the desired compound . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and reagents such as n-butyllithium (n-BuLi) at low temperatures .

Industrial Production Methods

For industrial production, the process is optimized for scale-up, ensuring high yield and purity. This involves the use of high-performance liquid chromatography (HPLC) for purification and stringent control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

5-chloro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-carboxamide is unique due to its specific binding interactions and high potency as a Factor Xa inhibitor. Its structure allows for good oral bioavailability and selective inhibition, making it a promising candidate for further development .

Properties

IUPAC Name

5-chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2S2/c16-13-2-1-12(22-13)14(19)17-11-15(3-9-21-10-4-15)18-5-7-20-8-6-18/h1-2H,3-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDZNLNNUYZZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C2=CC=C(S2)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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